molecular formula C11H16O2 B097721 3-(Pentyloxy)phenol CAS No. 18979-73-2

3-(Pentyloxy)phenol

Cat. No. B097721
Key on ui cas rn: 18979-73-2
M. Wt: 180.24 g/mol
InChI Key: IOOCVIRRKFNHEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05412137

Procedure details

A mixture of 24.8 ml of 1-Bromopentane, 66.0 g of resorcinol, and 41.5 g of potassium carbonate is stirred in 400 ml of anhydrous dimethylformamide at 60° C. for 17 hours. This mixture is filtered through Celite and concentrated under vacuum. The residue is taken up in water and extracted 3 times with ether. The combined extracts are washed with saturated sodium chloride, dried over magnesium sulfate, filtered, and concentrated under vacuum. The residue is flash chromatographed on normal phase silica gel eluting with a 4:1 ratio of hexane:ether to yield 3-pentyloxyphenol as a clear oil.
Quantity
24.8 mL
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
41.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[C:7]1([CH:14]=[CH:13][CH:12]=[C:10]([OH:11])[CH:9]=1)[OH:8].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[CH2:2]([O:8][C:7]1[CH:9]=[C:10]([OH:11])[CH:12]=[CH:13][CH:14]=1)[CH2:3][CH2:4][CH2:5][CH3:6] |f:2.3.4|

Inputs

Step One
Name
Quantity
24.8 mL
Type
reactant
Smiles
BrCCCCC
Name
Quantity
66 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
41.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
This mixture is filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with ether
WASH
Type
WASH
Details
The combined extracts are washed with saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
chromatographed on normal phase silica gel eluting with a 4:1 ratio of hexane

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)OC=1C=C(C=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.